(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid

Description

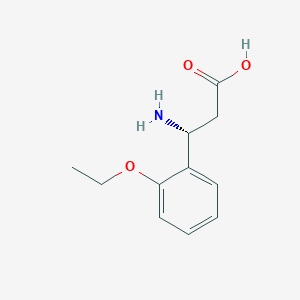

(3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid is a chiral β-amino acid derivative featuring a 2-ethoxyphenyl substituent at the β-carbon of the propanoic acid backbone. Its hydrochloride salt (CAS 1308646-52-7) is commercially available, with a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.71 g/mol .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

QCWPOXWUXDQVID-SECBINFHSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@@H](CC(=O)O)N |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 2-ethoxybenzaldehyde.

Aldol Condensation: The starting material undergoes an aldol condensation reaction with a suitable amine, resulting in the formation of an intermediate.

Reduction: The intermediate is then subjected to reduction conditions, often using reagents like sodium borohydride, to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography,

Biological Activity

(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid, an amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by an amino group and an ethoxy-substituted phenyl moiety, suggests various interactions with biological macromolecules, which may lead to significant therapeutic effects.

Chemical Structure and Properties

The compound features a chiral center, contributing to its optical activity. The molecular formula is , with a molecular weight of approximately 205.27 g/mol. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with proteins and receptors in the body. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the ethoxy group may facilitate membrane permeability. This dual interaction mechanism allows the compound to modulate various biological processes, including enzyme activity and signal transduction pathways.

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties. These effects are believed to stem from their ability to influence neurotransmitter systems, particularly those involving glutamate and GABAergic pathways. Such modulation could be beneficial in treating neurodegenerative diseases.

Cytotoxic Activity

Preliminary studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has been tested against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, demonstrating varying degrees of inhibition in cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10.5 | Moderate inhibition |

| A375 | 5.7 | Significant inhibition |

Case Studies

- Neuroprotection Study : A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting potential applications in neurodegenerative conditions.

- Cytotoxicity Assay : In vitro assays using MTT viability tests revealed that the compound exhibited selective cytotoxicity against A375 melanoma cells, with an IC50 value of 5.7 µM. This selectivity indicates a promising avenue for further exploration in cancer therapeutics.

Synthesis and Applications

The synthesis of this compound involves several key steps that may include:

- Esterification : Formation of the propanoate ester.

- Reduction : Conversion of intermediates to enhance yield and purity.

This compound serves as a building block for more complex organic molecules in pharmaceutical research, potentially leading to novel therapeutic agents.

Comparison with Similar Compounds

(3R)-3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 18652-97-6)

- Structure : A 4-fluoro substituent on the phenyl ring.

- Molecular Formula: C₉H₁₀FNO₂; Molecular Weight: 183.18 g/mol .

- Fluorine’s electron-withdrawing nature may also affect electronic interactions in binding pockets .

(R)-3-Amino-3-(2-fluorophenyl)propanoic acid (CAS 151911-22-7)

- Structure : 2-fluoro substituent (ortho position).

- Molecular Formula: C₉H₁₀FNO₂; Molecular Weight: 183.18 g/mol .

- Key Differences : The ortho-fluoro group introduces steric hindrance, which may reduce rotational freedom of the phenyl ring compared to the ethoxy analog. This could impact binding affinity in target proteins .

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

- Structure : 3-(trifluoromethyl)phenyl substituent.

- Molecular Formula: C₁₀H₁₀F₃NO₂; Molecular Weight: 245.19 g/mol .

Hydroxy- and Alkoxy-Substituted Derivatives

(R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid

- Structure : 3-hydroxyphenyl group with a Boc-protected amine.

- Molecular Formula: C₁₄H₁₉NO₅; Molecular Weight: 281.31 g/mol .

- Key Differences: The Boc group stabilizes the amino group against degradation, making it suitable for solid-phase peptide synthesis. The hydroxyl group enhances hydrogen-bonding capacity, unlike the ethoxy analog’s ether linkage .

Heterocyclic Analog

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid

- Structure : Pyridin-3-yl group replaces the phenyl ring.

- Molecular Formula : C₈H₁₀N₂O₂; Molecular Weight : 166.18 g/mol .

Functional Group Modifications

(3R)-3-Amino-3-(4-methylphenyl)propan-1-ol

- Structure : Replaces the carboxylic acid with a hydroxyl group.

- Molecular Formula: C₁₀H₁₅NO; Molecular Weight: 165.23 g/mol .

- Key Differences : The absence of a carboxylic acid eliminates ionization at physiological pH, significantly altering pharmacokinetic properties such as absorption and distribution .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.